molecular formula C6H8F3N B1398926 1,1,1-Trifluorohex-5-yn-3-amine CAS No. 1249233-23-5

1,1,1-Trifluorohex-5-yn-3-amine

Cat. No. B1398926
CAS RN: 1249233-23-5
M. Wt: 151.13 g/mol
InChI Key: AUQIMLBEYWBIOG-UHFFFAOYSA-N
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Description

“1,1,1-Trifluorohex-5-yn-3-amine” is a chemical compound with the molecular formula C6H8F3N . It’s often used in various chemical reactions and synthesis processes .


Molecular Structure Analysis

The molecular structure of “1,1,1-Trifluorohex-5-yn-3-amine” consists of a hexyne (a six-carbon chain with a triple bond) with an amine group (NH2) and a trifluoromethyl group (CF3) attached . The InChI code for this compound is 1S/C6H8F3N.ClH/c1-2-3-5(10)4-6(7,8)9;/h1,5H,3-4,10H2;1H .


Physical And Chemical Properties Analysis

“1,1,1-Trifluorohex-5-yn-3-amine” is a powder at room temperature . It has a molecular weight of 187.59 g/mol . The compound has two hydrogen bond donors and four hydrogen bond acceptors .

Scientific Research Applications

Synthetic Utility and Applications

Chemoselective Synthesis of Pyrroles and Pyridazinones

Trifluoromethylated amines, akin to "1,1,1-Trifluorohex-5-yn-3-amine," are pivotal in chemoselective synthesis processes. For instance, Aquino et al. (2015) detailed a method for synthesizing 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, showcasing the utility of trifluoromethylated compounds in creating heterocyclic structures with high yields and under mild conditions (Aquino et al., 2015). Similarly, Pattison et al. (2009) demonstrated the use of 4,5,6-trifluoropyridazin-3(2H)-one for the synthesis of various polysubstituted pyridazinone systems, highlighting the role of trifluoromethylated compounds in nucleophilic substitution reactions to access polyfunctional systems (Pattison et al., 2009).

Catalytic Reactions and Functionalization

The catalytic reductive trifluoroethylation of amines using trifluoroacetic acid by Andrews et al. (2017) represents a method for modifying the physicochemical properties of biologically active compounds, illustrating the significance of trifluoromethyl groups in medicinal chemistry (Andrews et al., 2017).

Material Science Applications

Flame-Retardant Agents

In material science, the incorporation of trifluoromethyl groups into polymers has been explored to enhance flame retardancy. Agrawal and Narula (2014) synthesized amines as reactive flame retardants for epoxy resins, showcasing how trifluoromethylated compounds contribute to the thermal properties and flame retardancy of materials (Agrawal & Narula, 2014).

Analytical Chemistry Applications

Chiral Recognition in NMR Spectroscopy

In analytical chemistry, trifluoromethylated compounds play a role in chiral recognition. Wenzel et al. (2004) utilized chiral crown ethers for enantiomeric discrimination in NMR spectroscopy, demonstrating the importance of fluorinated compounds in analytical methodologies (Wenzel et al., 2004).

Mechanism of Action

The mechanism of action of “1,1,1-Trifluorohex-5-yn-3-amine” is not well-documented, as it likely depends on the specific chemical reaction in which it’s involved .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1,1,1-trifluorohex-5-yn-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N/c1-2-3-5(10)4-6(7,8)9/h1,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQIMLBEYWBIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(CC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluorohex-5-yn-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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